molecular formula C11H10N2O3 B12356772 quinazolin-4(3H)-one-2-propanoic acid

quinazolin-4(3H)-one-2-propanoic acid

Cat. No.: B12356772
M. Wt: 218.21 g/mol
InChI Key: IQSLJHUQDPCAON-UHFFFAOYSA-N
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Description

3-(4-Oxo-3,4-dihydro-quinazolin-2-yl)-propionic acid is a compound belonging to the quinazolinone family Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Oxo-3,4-dihydro-quinazolin-2-yl)-propionic acid typically involves the reaction of anthranilic acid with acyl or aroyl chlorides in the presence of a base such as pyridine. This reaction leads to the formation of 2-substituted-3,1-(4H)-benzoxazin-4-one derivatives, which can be further transformed into the desired quinazolinone compound .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to achieve higher yields and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-(4-Oxo-3,4-dihydro-quinazolin-2-yl)-propionic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve solvents like ethanol or dichloromethane and may require heating or the use of catalysts .

Major Products Formed

The major products formed from these reactions include various substituted quinazolinone derivatives, which can exhibit different biological activities depending on the nature of the substituents .

Mechanism of Action

The mechanism of action of 3-(4-Oxo-3,4-dihydro-quinazolin-2-yl)-propionic acid involves its interaction with specific molecular targets. For instance, as an H+/K±ATPase inhibitor, the compound binds to the enzyme’s active site, preventing the exchange of hydrogen and potassium ions, thereby reducing gastric acid secretion . This mechanism is similar to that of proton pump inhibitors used in the treatment of gastric ulcers and gastroesophageal reflux disease (GERD).

Comparison with Similar Compounds

Properties

Molecular Formula

C11H10N2O3

Molecular Weight

218.21 g/mol

IUPAC Name

3-(4-oxo-4aH-quinazolin-2-yl)propanoic acid

InChI

InChI=1S/C11H10N2O3/c14-10(15)6-5-9-12-8-4-2-1-3-7(8)11(16)13-9/h1-4,7H,5-6H2,(H,14,15)

InChI Key

IQSLJHUQDPCAON-UHFFFAOYSA-N

Canonical SMILES

C1=CC2C(=NC(=NC2=O)CCC(=O)O)C=C1

Origin of Product

United States

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